molecular formula C8H14O B13943085 3-Isopropoxy-3-methyl-1-butyne CAS No. 53907-63-4

3-Isopropoxy-3-methyl-1-butyne

Cat. No.: B13943085
CAS No.: 53907-63-4
M. Wt: 126.20 g/mol
InChI Key: UFUKPFOCIGKDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-3-methyl-1-butyne is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its systematic name, 3-methyl-3-(1-methylethoxy)-1-butyne .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropoxy-3-methyl-1-butyne can be synthesized through the reaction of 3-chloro-3-methyl-1-butyne with isopropanol. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) to deprotonate the terminal alkyne, forming an alkynide anion. This anion then undergoes a nucleophilic substitution reaction with isopropanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-3-methyl-1-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, H2

    Substitution: NaH, NaNH2

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

    Reduction: Alkanes

    Substitution: Various substituted alkynes

Scientific Research Applications

3-Isopropoxy-3-methyl-1-butyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The triple bond in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in hydrogenation reactions, the alkyne interacts with hydrogen gas in the presence of a catalyst to form an alkane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-3-methyl-1-butyne is unique due to the presence of both the isopropoxy and methyl groups, which influence its reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

53907-63-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-3-propan-2-yloxybut-1-yne

InChI

InChI=1S/C8H14O/c1-6-8(4,5)9-7(2)3/h1,7H,2-5H3

InChI Key

UFUKPFOCIGKDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.